molecular formula C13H14N6O2 B2891678 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034297-03-3

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2891678
CAS No.: 2034297-03-3
M. Wt: 286.295
InChI Key: VIKHXNGJLYXKSY-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is an intriguing and complex molecule. The compound contains multiple heterocyclic systems, which include pyrazole, oxadiazole, and pyrrole moieties. These structures confer diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide involves several steps. The process starts with the formation of the oxadiazole ring, which is typically synthesized through cyclization reactions involving appropriate hydrazides and carboxylic acids. Following this, the pyrazole ring is introduced through various condensation and cyclization reactions. The final step involves coupling the resulting intermediate with a pyrrole-containing acetamide, employing common coupling agents like EDCI or DCC.

Industrial Production Methods: : On an industrial scale, the synthesis of such complex heterocyclic compounds can involve continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions including temperature, solvent choice, and catalyst concentration are paramount.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of reactions:

  • Oxidation: : Given its heterocyclic nature, it can undergo selective oxidation reactions, especially at the pyrazole moiety.

  • Reduction: : The compound can be reduced under hydrogenation conditions, potentially reducing double bonds or nitro groups if present.

  • Substitution: : The molecule is prone to substitution reactions, particularly at the 1H-pyrrol-1-yl moiety, where electrophilic substitution can occur.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or PCC.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

  • Substitution: : Halogenating agents such as NBS for bromination or chlorination reactions.

Major Products Formed: : Products vary based on reaction type. Oxidation can introduce carbonyl groups, reduction can lead to saturation of double bonds, and substitution can yield halogenated derivatives.

Scientific Research Applications

The compound has a myriad of applications across different fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecular structures due to its reactive heterocyclic components.

  • Medicine: : Investigated for pharmacological properties; its heterocyclic nature suggests potential for antimicrobial, anti-inflammatory, or anticancer activities.

  • Industry: : Potential use as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action: : depends heavily on the molecular context in which it is used. In biological systems, its multiple heterocycles could interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The molecule could interact with specific proteins via hydrogen bonding, pi-stacking, or other interactions due to its complex structure.

Molecular Targets and Pathways: : Likely targets include enzymes involved in metabolic pathways or receptors within cellular signaling networks. Detailed studies would be needed to elucidate the exact pathways and targets.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • Pyrazole derivatives: : Typically exhibit anti-inflammatory or antifungal properties.

  • Oxadiazole derivatives: : Known for their antimicrobial and anticancer activities.

  • Pyrrole derivatives: : Often investigated for their potential as anti-tubercular and anti-cancer agents.

This compound's uniqueness lies in its integration of these three distinct heterocycles, potentially combining their beneficial properties and enhancing its overall biological activity. Similar compounds might include:

  • 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole derivatives

  • Pyrrole-2-carboxamides

This unique fusion of functional groups in N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide makes it a fascinating subject for further research.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-18-8-10(6-15-18)13-16-12(21-17-13)7-14-11(20)9-19-4-2-3-5-19/h2-6,8H,7,9H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKHXNGJLYXKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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